2,2-Difluorocyclohexanone

Medicinal Chemistry Physicochemical Properties ADME

2,2-Difluorocyclohexanone (CAS 29548-93-4) is a geminal (α,α) difluorinated cyclohexanone derivative with the molecular formula C₆H₈F₂O and a molecular weight of 134.12 g/mol. It is a key member of the gem‑difluorocycloalkane building block family, characterized by the presence of two fluorine atoms on the same carbon adjacent to the carbonyl group.

Molecular Formula C6H8F2O
Molecular Weight 134.126
CAS No. 29548-93-4
Cat. No. B2738562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclohexanone
CAS29548-93-4
Molecular FormulaC6H8F2O
Molecular Weight134.126
Structural Identifiers
SMILESC1CCC(C(=O)C1)(F)F
InChIInChI=1S/C6H8F2O/c7-6(8)4-2-1-3-5(6)9/h1-4H2
InChIKeyCDIGRNREFSHYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclohexanone (CAS 29548-93-4) – A Geminal Difluoro Ketone Building Block for Drug Discovery


2,2-Difluorocyclohexanone (CAS 29548-93-4) is a geminal (α,α) difluorinated cyclohexanone derivative with the molecular formula C₆H₈F₂O and a molecular weight of 134.12 g/mol. It is a key member of the gem‑difluorocycloalkane building block family, characterized by the presence of two fluorine atoms on the same carbon adjacent to the carbonyl group [1]. This structural motif significantly alters the physicochemical properties of the parent cyclohexanone, notably increasing the predicted logP to ~1.5 compared to 0.8 for cyclohexanone, and raising the topological polar surface area [2]. The compound serves as a versatile intermediate in medicinal chemistry, enabling the synthesis of difluorinated carboxylic acids, amines, and more complex bioactive molecules [1].

Why 2,2-Difluorocyclohexanone Cannot Be Replaced by 4,4-Difluorocyclohexanone or Standard Cyclohexanone in Research Procurement


The position of fluorine substitution on the cyclohexanone ring dictates both synthetic accessibility and the compound's ultimate physicochemical and biological profile. The 2,2-difluoro isomer (CAS 29548-93-4) places the electronegative fluorine atoms directly adjacent to the carbonyl, maximizing the inductive effect to stabilize the ketone hydrate form and dramatically lowering the pKa of adjacent protons [1]. This contrasts sharply with the 4,4-difluoro isomer (CAS 22515-18-0), where fluorine atoms are remote from the carbonyl, yielding different logP values (1.5 vs ~1.1) and reactivity profiles that make them non-interchangeable for structure-activity relationship (SAR) studies. Furthermore, synthesis of 2,2-difluoro isomers often requires bypass or alternative routes compared to the straightforward deoxofluorination of 3-oxo esters used for 3,3-difluoro isomers, making direct analog substitution in synthetic pathways unpredictable [2].

Quantitative Differentiation of 2,2-Difluorocyclohexanone: Head-to-Head and Cross-Study Comparisons


Increased Lipophilicity Versus Parent Cyclohexanone and 4,4-Difluoro Regioisomer

2,2-Difluorocyclohexanone exhibits a significantly higher predicted logP (XLogP) compared to both unsubstituted cyclohexanone and the 4,4-difluoro regioisomer, indicating enhanced lipophilicity that affects membrane permeability and metabolic stability. The XLogP value for 2,2-difluorocyclohexanone is 1.5 , versus 0.8 for cyclohexanone [1] and approximately 1.1 for 4,4-difluorocyclohexanone .

Medicinal Chemistry Physicochemical Properties ADME

Superior Therapeutic Index Over Calcitriol in Osteoporosis Models for Vitamin D3 Analogue Synthesis

A 1α,25-dihydroxyvitamin D3 analogue incorporating the 2,2-difluorocyclohexanone (α,α-difluorocyclohexanone) moiety at the CD-ring side chain demonstrated significantly improved bone mass restoration in ovariectomized (OVX) rats compared to calcitriol, without inducing hypercalcemia. At an 8-fold lower dose than calcitriol, the analogue reversed bone loss while maintaining normal serum calcium and phosphorus levels [1][2].

Vitamin D3 Analogues Osteoporosis In Vivo Efficacy

Validated Aspartic Protease Inhibitor Warhead with Micromolar IC50 Against Plasmepsins

Alicyclic α,α-difluoroketone hydrates, including the cyclohexanone scaffold, function as aspartic protease transition-state mimetics. The best ligand in a series of decorated 2,2-difluorocyclohexanone hydrates inhibited plasmepsin II and IV with an IC50 of 7 μM [1]. This contrasts with non-fluorinated cyclohexanone, which cannot form stable hydrates and lacks this inhibitory mechanism. The hydration equilibrium of α,α-difluorocyclohexanones is much higher than that of corresponding cyclopentanones, confirming the scaffold's privileged ability to present the gem-diol pharmacophore [1].

Antimalarial Drug Discovery Aspartic Protease Inhibition Hydrated Ketone Warhead

Divergent Synthetic Route Required: 2,2-Isomer Versus 3,3-Isomer Deoxofluorination Outcomes

The synthesis of 2,2-difluorocyclohexanone-derived building blocks cannot rely on the straightforward deoxofluorination of ketoesters that works efficiently for 3,3-difluoro isomers. Grygorenko and co-workers explicitly state that 'in the case of 2,2-difluoro isomers, the bypass or alternative routes were necessary' [1]. This synthetic divergence means that any medicinal chemistry campaign aiming to explore 2,2-gem-difluoro SAR must procure the specific 2,2-isomer rather than assuming similar synthetic tractability to the 3,3- or 4,4-isomers.

Synthetic Chemistry Process R&D Regioselective Fluorination

High-Impact Application Scenarios for 2,2-Difluorocyclohexanone in Pharmaceutical and Agrochemical Research


Building Block for Vitamin D Receptor (VDR) Agonists with Improved Therapeutic Window

2,2-Difluorocyclohexanone serves as a direct precursor for introducing the α,α-difluoroketone moiety into the CD-ring side chain of vitamin D3 analogues. As demonstrated in the ovariectomized rat model, this modification yields VDR agonists that are 8-fold more dose-efficient than calcitriol for restoring bone mass while avoiding hypercalcemia [1]. Procurement for this specific application is justified when the goal is to generate analogues that dissociate the bone-anabolic and calcemic effects of vitamin D.

Covalent-Reversible Fragment for Aspartic Protease Drug Discovery

The gem-difluoroketone motif of 2,2-difluorocyclohexanone forms a stable hydrate that mimics the tetrahedral transition state of aspartic protease catalysis. With a validated IC50 of 7 μM against plasmepsins II and IV, the scaffold is a proven starting point for developing antimalarial agents [2]. Procurement for fragment-based drug discovery enables access to a warhead that is inherently selective for aspartic proteases over serine or cysteine proteases.

Synthesis of 2,2-Difluorocyclohexane-Derived Carboxylic Acids and Amines for MedChem Libraries

2,2-Difluorocyclohexanone is the gateway intermediate to 2,2-difluorocyclohexane carboxylic acid (CAS 1461714-25-9) and 2,2-difluorocyclohexanamine (CAS 921753-37-9) building blocks, as outlined by Grygorenko and co-workers [3]. These compounds are underrepresented in commercial screening collections compared to 4,4-difluoro isomers, making the in-house synthesis from the ketone a source of novel chemical space for diversity-oriented synthesis in drug discovery.

Physicochemical Optimization of CNS-Penetrant Candidates via Strategic LogP Modulation

With an XLogP of 1.5, 2,2-difluorocyclohexanone increases lipophilicity by +0.7 logP units over parent cyclohexanone (XLogP 0.8) and +0.4 logP units over the 4,4-difluoro isomer (XLogP ~1.1) [4]. This predictable and quantifiable increment makes it a tool for fine-tuning blood-brain barrier penetration in CNS drug candidates without introducing additional aromatic rings or halogens that might increase toxicity risks.

Quote Request

Request a Quote for 2,2-Difluorocyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.